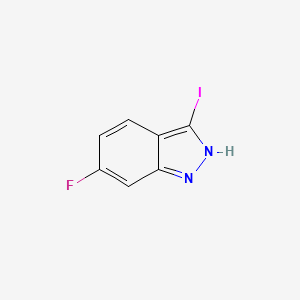

![molecular formula C9H9N3O2 B1360879 methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 910122-42-8](/img/structure/B1360879.png)

methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

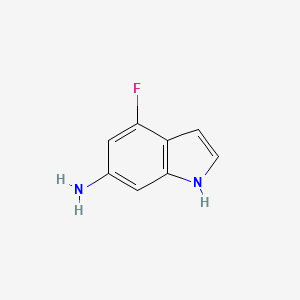

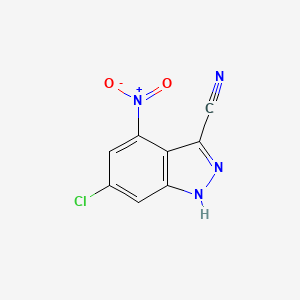

Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the CAS Number: 910122-42-8 . It is a solid substance with a molecular weight of 191.19 .

Molecular Structure Analysis

The molecular structure of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate consists of a benzimidazole core with a methyl carboxylate group and an amino group . The InChI code for this compound is 1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) .Physical And Chemical Properties Analysis

Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a solid substance with a boiling point of 427.0±37.0 C at 760 mmHg . It should be stored at 4C and protected from light .Scientific Research Applications

1. Structural Analysis and Synthesis

Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate has been studied for its crystal and molecular structures, as observed in the synthesis of certain antitubercular agents (Richter et al., 2023). Additionally, it plays a role in the synthesis of various chemical compounds with potential antimicrobial and antioxidant activities, as demonstrated in research focused on novel derivatives synthesis (Bassyouni et al., 2012).

2. Organocatalysis

This compound is also involved in the synthesis of primary amines derived from α-amino acids, which are then applied as organocatalysts in asymmetric aldol reactions. These reactions are crucial in producing compounds with significant yields and selectivity (Mohite et al., 2014).

3. Novel Synthesis Methods

Innovative synthesis methods have been developed using compounds like methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate. For instance, a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for synthesizing functionalized benzimidazoimidazoles (Veltri et al., 2018).

4. Corrosion Inhibition

Research indicates that certain amino acid compounds related to methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate can act as eco-friendly corrosion inhibitors. This is especially relevant in the context of steel in acidic solutions, highlighting its potential in industrial applications (Yadav et al., 2015).

5. Drug Discovery

Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate derivatives have been used in drug discovery, particularly in the synthesis of building blocks for bioactive compounds. These derivatives offer the possibility to explore various chemical spaces, which is crucial in finding new ligands for specific targets (Durcik et al., 2020).

Safety And Hazards

properties

IUPAC Name |

methyl 2-amino-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWDEISHFZINBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647093 |

Source

|

| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate | |

CAS RN |

910122-42-8 |

Source

|

| Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

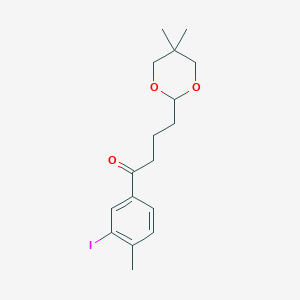

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)